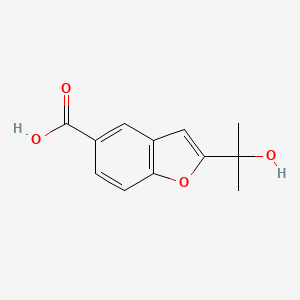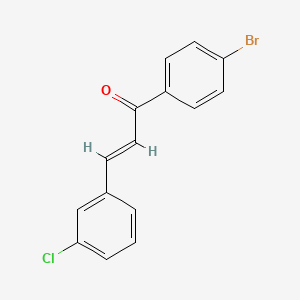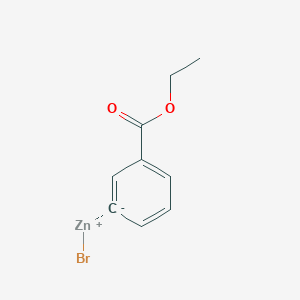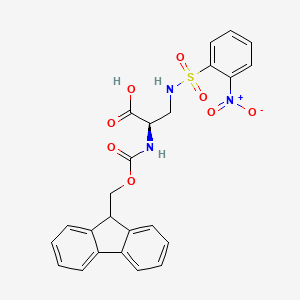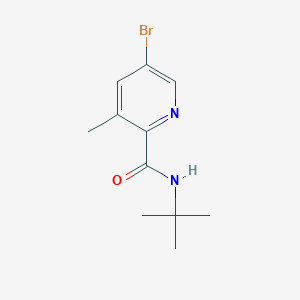![molecular formula C8H5BrMgS B6317450 Benzo[b]thiophen-2-ylmagnesium bromide CAS No. 98754-49-5](/img/structure/B6317450.png)
Benzo[b]thiophen-2-ylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-2-ylmagnesium bromide is an organomagnesium compound belonging to the class of Grignard reagents. It is widely used in organic synthesis to introduce the benzo[b]thiophene functional group into other molecules. This compound is particularly valuable due to its reactivity and versatility in forming carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-2-ylmagnesium bromide is typically synthesized via the reaction of benzo[b]thiophene with magnesium in the presence of an alkyl halide, such as bromobenzene. The reaction is carried out in an anhydrous solvent, often tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to maintain anhydrous conditions and to handle the reactive intermediates safely. Continuous flow reactors are sometimes employed to enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-2-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in aromatic compounds
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous conditions.
Coupling Reactions: Often uses palladium or nickel catalysts under inert atmospheres.
Substitution Reactions: Requires halogenated aromatic compounds and anhydrous solvents
Major Products:
Scientific Research Applications
Benzo[b]thiophen-2-ylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Utilized in the preparation of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of materials with specific electronic properties, such as organic semiconductors .
Mechanism of Action
The mechanism of action of benzo[b]thiophen-2-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. This results in the formation of new carbon-carbon bonds, which is the basis for its use in various synthetic transformations. The reactivity of the Grignard reagent is influenced by the nature of the substituents on the benzo[b]thiophene ring and the reaction conditions.
Comparison with Similar Compounds
Thiophen-2-ylmagnesium Bromide: Another Grignard reagent with similar reactivity but different electronic properties due to the absence of the fused benzene ring.
Benzo[b]thiophen-3-ylmagnesium Bromide: Similar structure but with the magnesium bromide group at a different position, leading to different reactivity and selectivity in reactions
Uniqueness: Benzo[b]thiophen-2-ylmagnesium bromide is unique due to its specific reactivity profile, which is influenced by the position of the magnesium bromide group on the benzo[b]thiophene ring. This makes it particularly useful for certain synthetic applications where other Grignard reagents may not be as effective .
Properties
IUPAC Name |
magnesium;2H-1-benzothiophen-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEPDEBVBUHXRZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]S2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

